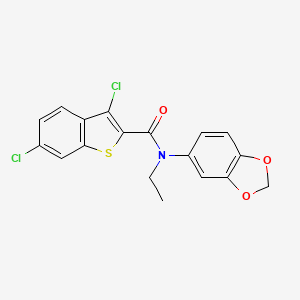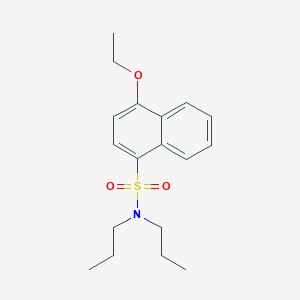![molecular formula C16H13ClN2O2 B5758010 5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)
5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is also reported to inhibit the growth of fungi and bacteria by disrupting cell wall synthesis.
Biochemical and Physiological Effects:
5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of fungi and bacteria by disrupting cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It also has significant antitumor, antifungal, and antibacterial activities, making it a promising compound for further research. However, its mechanism of action is not fully understood, and further studies are required to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of 5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One of the major areas of research could be the development of novel drugs based on the compound for the treatment of cancer, fungal and bacterial infections. Further studies could also focus on its potential as a fluorescent probe for the detection of metal ions. Additionally, the safety and efficacy of the compound need to be further investigated to determine its potential for clinical use.
Conclusion:
In conclusion, 5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to determine its safety and efficacy for clinical use.
Métodos De Síntesis
The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 4-chloro-2-methylphenol, benzaldehyde, and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with phosphorous oxychloride and triethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have significant antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-9-13(17)7-8-14(11)20-10-15-18-16(19-21-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNKAFGFVWNZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)
![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)
![5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5757941.png)

![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)
![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)

